molecular formula C10H11ClO B14336695 [3-(Chloromethoxy)prop-1-en-1-yl]benzene CAS No. 104620-69-1

[3-(Chloromethoxy)prop-1-en-1-yl]benzene

Cat. No.: B14336695
CAS No.: 104620-69-1
M. Wt: 182.64 g/mol
InChI Key: LEQDEUZETIEVHG-UHFFFAOYSA-N
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Description

[3-(Chloromethoxy)prop-1-en-1-yl]benzene: is an organic compound with the molecular formula C10H11ClO It is characterized by the presence of a benzene ring substituted with a chloromethoxy group and a prop-1-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Chloromethoxy)prop-1-en-1-yl]benzene typically involves the reaction of benzene with chloromethyl ether and an appropriate alkene under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride or iron chloride to facilitate the formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [3-(Chloromethoxy)prop-1-en-1-yl]benzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals .

Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological macromolecules such as proteins and nucleic acids to understand its mechanism of action and potential therapeutic applications .

Medicine: In medicine, this compound is explored for its potential as a drug candidate. Its unique chemical structure may offer advantages in terms of selectivity and efficacy in targeting specific biological pathways .

Industry: Industrially, the compound is used in the production of polymers, resins, and coatings. Its reactivity and stability make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism by which [3-(Chloromethoxy)prop-1-en-1-yl]benzene exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: [3-(Chloromethoxy)prop-1-en-1-yl]benzene is unique due to the combination of its chloromethoxy and prop-1-en-1-yl substituents on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

104620-69-1

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

3-(chloromethoxy)prop-1-enylbenzene

InChI

InChI=1S/C10H11ClO/c11-9-12-8-4-7-10-5-2-1-3-6-10/h1-7H,8-9H2

InChI Key

LEQDEUZETIEVHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCOCCl

Origin of Product

United States

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